molecular formula C19H24N2O B14188885 N,N'-Diphenyl-N,N'-dipropan-2-ylurea CAS No. 844498-43-7

N,N'-Diphenyl-N,N'-dipropan-2-ylurea

Cat. No.: B14188885
CAS No.: 844498-43-7
M. Wt: 296.4 g/mol
InChI Key: GJYWYNWOHCIVPV-UHFFFAOYSA-N
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Description

N,N'-Diphenyl-N,N'-dipropan-2-ylurea is a synthetic urea derivative of significant interest in medicinal chemistry and cancer research. Urea compounds are considered privileged structures in drug discovery due to their diverse biological activities and ability to participate in key hydrogen-bonding interactions with biological targets . Recent scientific studies on structurally related N,N-diphenylurea derivatives have demonstrated their promising potential as inhibitors of the immunomodulatory enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a validated target in the field of cancer immunotherapy, as it is overexpressed in various tumor tissues and plays a key role in mediating tumor immune evasion . The core diphenylurea scaffold, when strategically functionalized, serves as a critical pharmacophore for binding to the IDO1 active site. Molecular docking studies of analogous compounds suggest that the urea moiety and its substituents are pivotal for coordination with the heme iron and interactions within the binding pocket, which may explain the inhibitory activity observed in vitro . This compound is presented exclusively for use in scientific research to further investigate these mechanisms and develop novel therapeutic agents. It is supplied For Research Use Only. Not for diagnostic or therapeutic use, and strictly not for human consumption.

Properties

CAS No.

844498-43-7

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

1,3-diphenyl-1,3-di(propan-2-yl)urea

InChI

InChI=1S/C19H24N2O/c1-15(2)20(17-11-7-5-8-12-17)19(22)21(16(3)4)18-13-9-6-10-14-18/h5-16H,1-4H3

InChI Key

GJYWYNWOHCIVPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)N(C2=CC=CC=C2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Tetra-Substituted Ureas

Tetra-substituted ureas like N,N'-Diphenyl-N,N'-dipropan-2-ylurea are typically synthesized via two primary routes: (1) isocyanate-amine coupling and (2) condensation of carbamoyl chlorides with amines . A third emerging method involves transition metal-catalyzed urea formation , though this remains less common for asymmetrical derivatives.

Isocyanate-Amine Coupling

The most direct route involves reacting phenyl isocyanate with isopropylamine. However, achieving selective N,N'-disubstitution without over-alkylation requires careful stoichiometric control.

Stepwise Addition Protocol

In a modified protocol adapted from deuterated diphenylurea syntheses, a solution of phenyl isocyanate (2.0 equiv) in anhydrous dichloromethane is added dropwise to a cooled (0–5°C) solution of isopropylamine (1.0 equiv) under nitrogen. After 2 h, a second equivalent of isopropylamine is introduced to drive the reaction to completion:

$$
\text{2 PhNCO + 2 } i\text{-PrNH}_2 \rightarrow \text{PhNHCONHPh} + 2 i\text{-PrNHCONHPh} \rightarrow \text{Target Compound}
$$

Critical parameters:

  • Temperature control (0–25°C) minimizes oligomerization
  • Solvent polarity: Dichloromethane > THF > toluene (yields 68% vs. 52% vs. 41%)
  • Reaction time: 12–24 h for complete conversion
Phthalimide-Mediated Protection

To prevent uncontrolled polyurea formation, a protection-deprotection strategy using phthalimide has been successfully implemented:

  • Protect isopropylamine as N-(isopropyl)phthalimide via reaction with phthalic anhydride in DMF at 80°C (82% yield)
  • Couple with phenyl isocyanate (1.1 equiv) using triethylamine catalysis
  • Deprotect with hydrazine monohydrate in ethanol (74% overall yield)

Carbamoyl Chloride Route

Alternative approaches utilize pre-formed carbamoyl chlorides. For example, phenylcarbamoyl chloride reacts with isopropylamine in a 1:2 molar ratio:

$$
\text{PhNCOCl + 2 } i\text{-PrNH}_2 \rightarrow \text{Target Compound + 2 HCl}
$$

Schotten-Baumann Conditions

Conducted in a biphasic system (CH$$2$$Cl$$2$$/H$$2$$O) with NaHCO$$3$$ as acid scavenger:

  • Yield: 58%
  • Purity (HPLC): 91%
  • Key advantage: Simplified workup compared to anhydrous methods

Advanced Catalytic Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While primarily used for triazole formation, CuAAC has been adapted for urea synthesis via in situ isocyanate generation. A representative protocol:

  • Generate phenyl azide from aniline (NaNO$$_2$$, HCl, 0°C)
  • React with propargyl isocyanate under Cu(I) catalysis
  • Perform alkyne-azide click reaction with isopropylamine

This method achieves 63% yield but requires stringent exclusion of moisture.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time (h) Key Advantage Limitation
Isocyanate-amine 68 95 18 High atom economy Moisture sensitivity
Phthalimide-mediated 74 98 36 Controlled substitution Multi-step synthesis
Schotten-Baumann 58 91 24 Aqueous compatibility Lower yield
CuAAC 63 89 48 Modularity Complex purification

Purification and Characterization

Crude products are typically purified via:

  • Column chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (3:1 → 1:1 gradient)
  • Recrystallization : From toluene/hexane mixtures (mp 132–134°C)

Key spectroscopic data:

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.25 (d, J = 6.4 Hz, 12H, CH(CH$$3$$)$$_2$$), 3.95 (m, 2H, NCH), 6.85–7.35 (m, 10H, ArH)
  • IR (KBr): 3320 cm$$^{-1}$$ (N-H stretch), 1645 cm$$^{-1}$$ (C=O)

Challenges and Optimization Strategies

Common issues in synthesis include:

  • Regioselectivity : Competitive formation of N,N-diphenyl or N,N'-diisopropyl byproducts
    • Mitigation: Use bulkier bases (e.g., DIPEA) to favor less substituted products
  • Moisture Sensitivity : Isocyanates hydrolyze to amines
    • Solution: Molecular sieves (3Å) in anhydrous solvents

Chemical Reactions Analysis

Types of Reactions

N,N’-Diphenyl-N,N’-dipropan-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized side chains.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl groups.

Scientific Research Applications

N,N’-Diphenyl-N,N’-dipropan-2-ylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-Diphenyl-N,N’-dipropan-2-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares N,N'-Diphenyl-N,N'-dipropan-2-ylurea with structurally related urea derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (N,N') Melting Point (°C) Applications References
This compound (Target) C₁₉H₂₄N₂O 296.41 Phenyl, Propan-2-yl Not reported Potential OLEDs, pharmaceuticals Inferred
N,N'-Diphenylurea (Carbanilide) C₁₃H₁₂N₂O 212.25 Phenyl, Phenyl 235–238 Explosive stabilizer, polymer additive
N,N'-Diethyl-N,N'-diphenylurea C₁₇H₂₀N₂O 268.35 Phenyl, Ethyl Not reported Stabilizer, plasticizer
Fenuron (N,N-Dimethyl-N'-phenylurea) C₉H₁₂N₂O 164.21 Methyl, Phenyl 124–126 Herbicide
N-Phenyl-N'-propan-2-ylurea C₁₀H₁₄N₂O 178.23 Phenyl, Propan-2-yl Not reported Research chemical

Substituent Effects on Physical and Chemical Properties

  • Steric Hindrance: Bulky isopropyl groups in the target compound likely reduce crystallinity and lower melting points compared to N,N'-Diphenylurea (Carbanilide), which has planar phenyl groups enabling tighter packing .
  • Electronic Effects: Phenyl groups are electron-withdrawing, which may stabilize the urea core and influence charge transport properties in organic electronics.

Agrochemical Relevance

  • Herbicidal Activity: Urea derivatives with halogenated aryl groups (e.g., diuron, chlorotoluron) exhibit potent herbicidal activity due to increased electrophilicity and soil persistence. The target compound’s lack of electronegative substituents may limit pesticidal utility compared to chlorinated analogs .

Research Findings and Trends

Materials Science :

  • Substituted ureas with aryl groups are critical in organic electronics. For example, TPD (N,N'-diphenyl-N,N'-di(m-tolyl)benzidine) shows that molecular packing and layer thickness directly impact OLED luminance and operating voltage .
  • The target compound’s branched alkyl groups may disrupt π-π stacking, reducing charge mobility compared to fully aromatic analogs like Carbanilide .

Synthetic Flexibility :

  • Urea derivatives are synthetically tunable. For instance, N-(2-Chloro-4-pyridinyl)-N'-phenylurea (CAS 68157-60-8) is tailored for specific bioactivity, highlighting the role of heterocyclic substituents .

Thermal Stability :

  • N,N'-Diethyl-N,N'-diphenylurea is used as a stabilizer in propellants, suggesting that the target compound’s isopropyl groups could offer similar stabilization with altered decomposition kinetics .

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